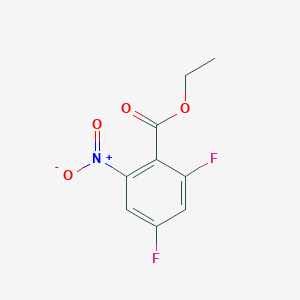![molecular formula C5H8N6 B1460273 5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole CAS No. 1909286-56-1](/img/structure/B1460273.png)
5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
Vue d'ensemble
Description
5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole, or 5-AEMT, is a small molecule that has recently been studied for its potential use in a variety of scientific research applications. 5-AEMT is a member of the triazole family, which is known for its stability and reactivity. 5-AEMT has been used in a variety of research applications, including as a substrate for enzymatic reactions, as a tool to study the structure and function of proteins, and as a model for drug discovery.
Applications De Recherche Scientifique
High-Density Energetic Materials
Salts of trinitromethyl-substituted triazoles, including derivatives similar to the compound , represent a new class of highly dense energetic materials. These compounds exhibit high density, moderate to good thermal stability, acceptable oxygen balance, and excellent detonation properties, making them potentially superior to existing explosive compounds like RDX (Thottempudi & Shreeve, 2011).
Organic Synthesis and Medicinal Chemistry
A series of 5-fluoroalkylated 1H-1,2,3-triazoles have been synthesized, showcasing the versatility of 1,2,3-triazoles in regiospecific 1,3-dipolar cycloaddition reactions. These reactions highlight the compound's utility in creating novel organic compounds with potential for further chemical transformations (Peng & Zhu, 2003).
Novel Bicyclic and Heterocyclic Compounds
Research into the synthesis of imidazoles and 1,2,3-triazoles linearly connected to carbocyclic and heterocyclic rings through a triazole linker demonstrates the structural diversity achievable with triazole derivatives. These compounds have significant implications for medicinal chemistry, providing new avenues for drug development and synthesis of biologically active molecules (Beliaev et al., 2018).
Antimicrobial Activity
Substituted 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of triazole derivatives in contributing to the development of new antimicrobial agents. This research underscores the biological relevance of triazole compounds in addressing resistant microbial strains (Holla et al., 2005).
Propriétés
IUPAC Name |
5-[(1S)-1-azidoethyl]-1-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6/c1-4(8-9-6)5-3-7-10-11(5)2/h3-4H,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZTRVYKAXTHN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=NN1C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)
![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460192.png)
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate](/img/structure/B1460193.png)

![8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride](/img/structure/B1460196.png)








